molecular formula C14H18F2N2O2 B12316361 tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Cat. No.: B12316361
M. Wt: 284.30 g/mol
InChI Key: KUQPHGDOUZLBTL-UHFFFAOYSA-N
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Description

Tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a chemical compound that has garnered attention in various fields of research due to its unique properties. This compound belongs to the benzodiazepine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the benzodiazepine core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzodiazepine ring.

    Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Protection of the carboxylate group: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals

Mechanism of Action

The mechanism of action of tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to various physiological effects, including anxiolytic, sedative, and anticonvulsant activities .

Comparison with Similar Compounds

Tert-butyl 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate: This compound has a similar structure but differs in the position and number of fluorine atoms.

    Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: This compound has a different core structure but shares the tert-butyl carboxylate group.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C14H18F2N2O2

Molecular Weight

284.30 g/mol

IUPAC Name

tert-butyl 7,8-difluoro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate

InChI

InChI=1S/C14H18F2N2O2/c1-14(2,3)20-13(19)18-5-4-17-12-7-11(16)10(15)6-9(12)8-18/h6-7,17H,4-5,8H2,1-3H3

InChI Key

KUQPHGDOUZLBTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=CC(=C(C=C2C1)F)F

Origin of Product

United States

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